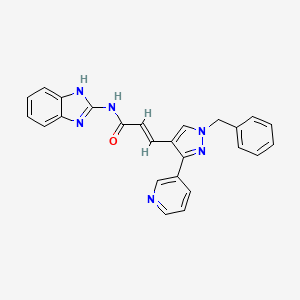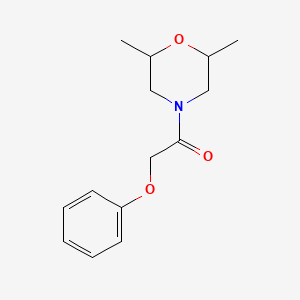![molecular formula C15H14N4O B7537952 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-5, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antiviral effects. In
Applications De Recherche Scientifique
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. Several studies have investigated the potential of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide as a therapeutic agent for various diseases. For example, 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. For example, 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important regulators of insulin secretion and glucose homeostasis.
Biochemical and Physiological Effects:
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress angiogenesis. It has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of assays and studies. Additionally, 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of interest is the development of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors as potential therapeutic agents for diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory effects of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in the context of autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 2-amino-3-cyanopyridine with phenylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 1,3-dimethyl-5-bromopyrazole to yield the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-13-8-11(9-16-14(13)19(2)18-10)15(20)17-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHHIMFUGAXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)
![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)

![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)
![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)